molecular formula C7H12ClN5 B592069 Desethyl Terbuthylazine-d9 CAS No. 1219798-52-3

Desethyl Terbuthylazine-d9

Cat. No.: B592069
CAS No.: 1219798-52-3
M. Wt: 210.713
InChI Key: LMKQNTMFZLAJDV-GQALSZNTSA-N
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Description

Desethyl Terbuthylazine-d9 is a deuterated derivative of Desethyl Terbuthylazine, which is a metabolite of the herbicide Terbuthylazine. This compound is primarily used as a reference standard in various scientific studies, particularly in the fields of environmental science and analytical chemistry. The molecular formula of this compound is C7H3D9ClN5, and it has a molecular weight of 210.71 g/mol .

Scientific Research Applications

Desethyl Terbuthylazine-d9 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Safety and Hazards

Desethyl Terbuthylazine-d9 may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves . In case of skin contact, it is advised to wash with plenty of water and seek medical attention if skin irritation or rash occurs .

Biochemical Analysis

Biochemical Properties

Desethyl Terbuthylazine-d9 has a molecular weight of 210.71 g/mol, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5. It interacts with various enzymes, proteins, and other biomolecules, primarily through hydrogen bonding . The nature of these interactions is largely determined by the compound’s physicochemical properties .

Cellular Effects

This compound can have significant effects on various types of cells and cellular processes . It influences cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism . For instance, it has been observed to cause DNA instability in certain cell types .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, with its molecular structures exhibiting complementarity to the arrangement of functional groups in certain polymers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function has been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

Current data on targeting signals or post-translational modifications that direct it to specific compartments or organelles is limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desethyl Terbuthylazine-d9 involves the deuteration of Desethyl Terbuthylazine. The process typically includes the introduction of deuterium atoms into the molecular structure of Desethyl Terbuthylazine. This can be achieved through various methods, such as catalytic exchange reactions or the use of deuterated reagents. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium atoms. The reaction conditions are carefully controlled to optimize yield and purity. The final product is then purified using techniques such as chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Desethyl Terbuthylazine-d9 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in analytical studies. The presence of deuterium atoms allows for more precise quantification and tracking in various scientific applications. This distinguishes it from its non-deuterated counterparts and other similar compounds .

Properties

IUPAC Name

6-chloro-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKQNTMFZLAJDV-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021890
Record name 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219798-52-3
Record name 6-Chloro-N-(2-(2H3)methyl(2H6)propan-2-yl)-1,3,5-triazine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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